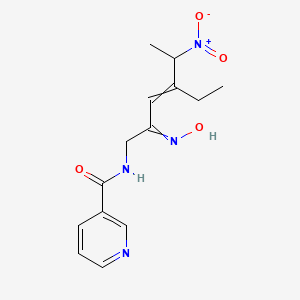
nor-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 19-nor-4-androstene-3,17-dione typically involves multiple steps, starting from a suitable precursor. One common method involves the hydrolysis of a precursor compound, followed by hydrogenation and condensation reactions. For instance, a method disclosed in a patent involves using a compound as an initial raw material, undergoing hydrolysis, hydrogenation, and condensation reactions to yield 19-nor-4-androstene-3,17-dione .
Industrial Production Methods
Industrial production of 19-nor-4-androstene-3,17-dione often focuses on optimizing yield and purity while minimizing costs and environmental impact. The method mentioned above achieves a high-purity product with a total molar yield of 83% or higher, making it suitable for large-scale production .
化学反应分析
Types of Reactions
19-nor-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 19-nor-4-androstene-3,17-dione can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
19-nor-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: It serves as a tool for studying steroid metabolism and hormone action.
Medicine: It is investigated for its potential therapeutic effects, including its use in hormone replacement therapy and treatment of certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of 19-nor-4-androstene-3,17-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to androgen receptors, which are involved in regulating various physiological processes. This binding activates a cascade of molecular events that lead to the compound’s biological effects .
相似化合物的比较
19-nor-4-androstene-3,17-dione can be compared with other similar compounds, such as:
Androstane: The parent compound from which 19-nor-4-androstene-3,17-dione is derived.
Testosterone: A naturally occurring androgen hormone with similar structural features.
Norethindrone: A synthetic progestin with structural similarities to 19-nor-4-androstene-3,17-dione.
属性
分子式 |
C14H18N4O4 |
|---|---|
分子量 |
306.32 g/mol |
IUPAC 名称 |
N-(4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19) |
InChI 键 |
KIWSYRHAAPLJFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


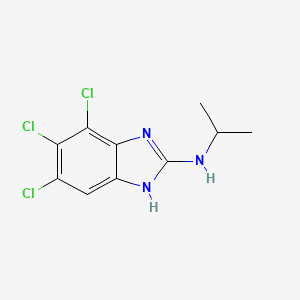
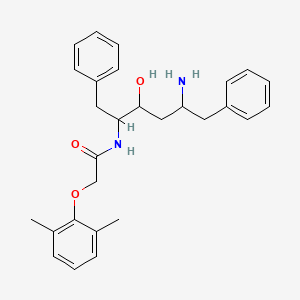
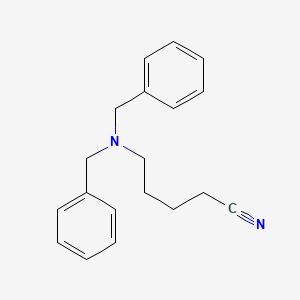
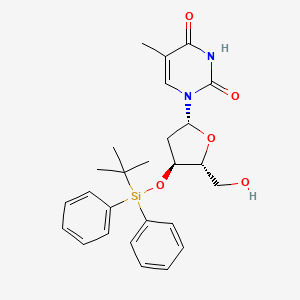
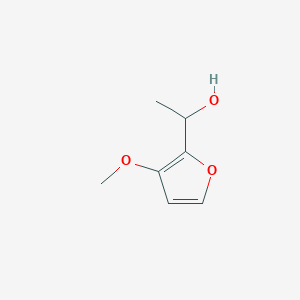
![8-Methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[-1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B8353961.png)
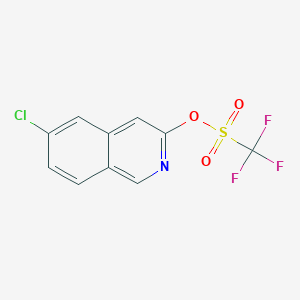
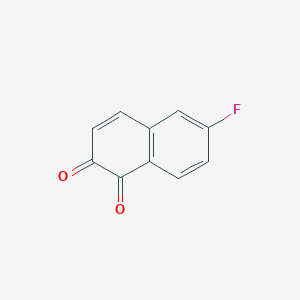

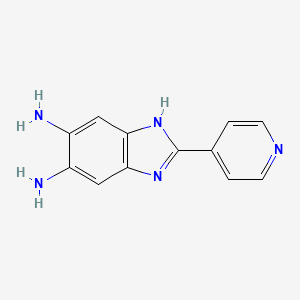
![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)isobutyramide](/img/structure/B8354005.png)
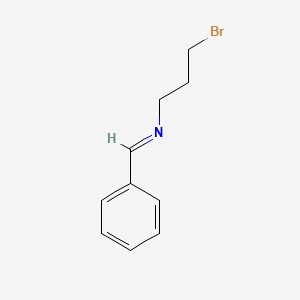
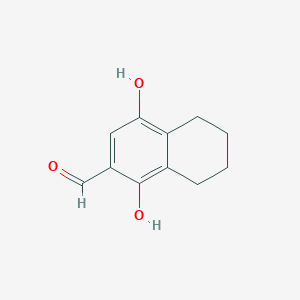
![2a-(4-Pentenyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one](/img/structure/B8354020.png)
